3,4-Dihydroxymandelaldehyde

Overview

Description

3,4-Dihydroxymandelaldehyde (DHMA) is a compound with potential applications in various fields of research and industry. It is involved in the metabolic disorder called tyrosinemia type I in humans . It has been detected in several different foods, such as wild carrots, kohlrabis, angelica, sunburst squash (pattypan squash), and peaches .

Synthesis Analysis

The title compounds were prepared from a common precursor, a bis-THP-protected dihydroxyphenylacetic acid methyl ester . Key steps are the introduction of the alpha-hydroxyl group by Davis oxaziridine reagent and formation of the aldehydes by DIBALH ester reduction .Molecular Structure Analysis

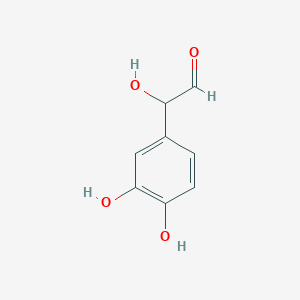

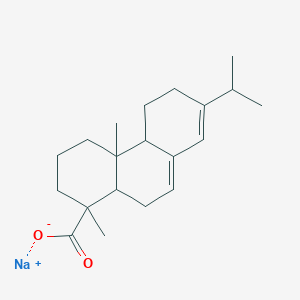

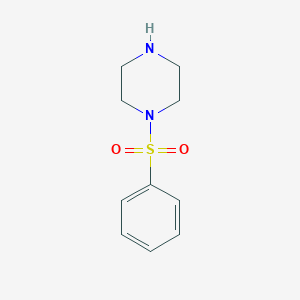

3,4-Dihydroxymandelaldehyde is a hydroxyaldehyde consisting of phenylacetaldehyde having three hydroxy substituents located at the α-, 3- and 4-positions . It is a metabolite of noradrenaline .Chemical Reactions Analysis

3,4-Dihydroxymandelaldehyde can be biosynthesized from norepinephrine through the action of the enzyme amine oxidase . In addition, 3,4-Dihydroxymandelaldehyde and methylamine can be biosynthesized from epinephrine through its interaction with the enzyme amine oxidase .Scientific Research Applications

Metabolite of Noradrenaline

3,4-Dihydroxymandelaldehyde (3,4-DHMA) is a metabolite of noradrenaline . Noradrenaline, also known as norepinephrine, is a hormone and neurotransmitter involved in the body’s fight or flight response. The metabolism of noradrenaline and its byproducts, including 3,4-DHMA, is a subject of interest in neuroscience and pharmacology .

Biomarker for Catecholamine Metabolism

3,4-DHMA is a metabolite of catecholamines, a class of neurotransmitters including dopamine, norepinephrine, and epinephrine. Studies suggest that 3,4-DHMA levels in biological samples like urine or blood could potentially reflect catecholamine activity or dietary intake of foods rich in catecholamines.

Investigating Neurodegenerative Diseases

3,4-DHMA can generate free radicals, which are molecules linked to oxidative stress and potentially contribute to neurodegenerative diseases like Parkinson’s and Alzheimer’s. Research is ongoing to understand the role of 3,4-DHMA in these diseases and its potential as a therapeutic target.

Studying Aldehyde Dehydrogenase (ALDH) Activity

ALDH enzymes are responsible for metabolizing various aldehydes, including 3,4-DHMA. Studying how efficiently cells metabolize 3,4-DHMA through ALDH can provide insights into ALDH activity and its potential role in various physiological and pathological processes.

Neurotoxin

3,4-DHMA has been classified as a neurotoxin . A neurotoxin is a poison that interferes with the functions of the nervous system . The neurotoxic properties of 3,4-DHMA make it a subject of interest in toxicology and neuroscience .

Exploring Other Applications

Research is still exploring other potential applications of 3,4-DHMA in scientific research. This includes its role in various cellular processes, its interaction with other molecules, and its potential use as a tool to study specific biological pathways.

properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,8,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGMCLJIWGEKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897223 | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3,4-Dihydroxymandelaldehyde | |

CAS RN |

13023-73-9 | |

| Record name | α,3,4-Trihydroxybenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13023-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylglycolaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxymandelaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of human alcohol dehydrogenase (ADH) in the metabolism of 3,4-dihydroxymandelaldehyde?

A1: Human ADH, particularly the class II isozyme (π ADH), plays a crucial role in converting 3,4-dihydroxymandelaldehyde into 3,4-dihydroxyphenylglycol (DHPG). This reaction is part of the metabolic breakdown pathway of norepinephrine. Research indicates that π ADH exhibits significantly higher catalytic efficiency for this reduction compared to class I ADH isozymes. [, ] In fact, π ADH demonstrates a 60- to 210-fold higher catalytic efficiency (kcat/Km) for the reduction of 3,4-dihydroxymandelaldehyde compared to class I ADH isozymes. [] This suggests a specific role for π ADH in regulating norepinephrine levels within the body. You can find more details about this in the papers published on Semantic Scholar: and .

Q2: How does the interaction of 3,4-dihydroxymandelaldehyde with π ADH differ from its interaction with class I ADH?

A2: While both class I and class II ADH can catalyze the reduction of 3,4-dihydroxymandelaldehyde to DHPG, π ADH demonstrates a significantly stronger preference for this reaction. [] Furthermore, π ADH appears to catalyze this reaction almost unidirectionally, meaning it primarily favors the formation of DHPG and does not readily oxidize DHPG back to 3,4-dihydroxymandelaldehyde. [] This unidirectional activity of π ADH further distinguishes it from class I ADH and highlights its specific role in norepinephrine degradation.

Q3: What is the physiological significance of π ADH's preference for 3,4-dihydroxymandelaldehyde reduction?

A3: The high catalytic efficiency and essentially unidirectional activity of π ADH toward 3,4-dihydroxymandelaldehyde reduction suggest a crucial role in regulating circulating levels of epinephrine and norepinephrine. [] By efficiently converting 3,4-dihydroxymandelaldehyde to DHPG, π ADH contributes to the degradation pathway of these important neurotransmitters. This highlights the enzyme's potential as a target for research related to norepinephrine-related disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

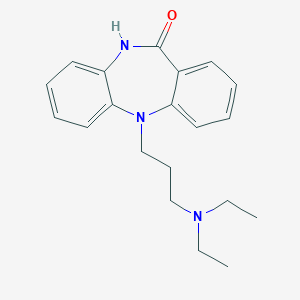

![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)

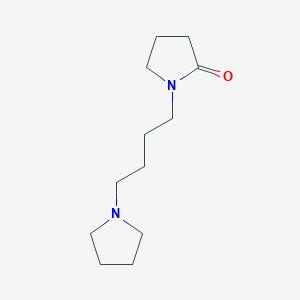

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)